N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE
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Overview
Description
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound with the molecular formula C21H28N4. This compound is characterized by the presence of a benzimidazole core, which is a fused heterocyclic aromatic ring system, and a diethylamino group attached to a benzyl moiety. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with propyl halides in the presence of a base such as potassium carbonate to introduce the propyl group.
Introduction of Diethylamino Group: The final step involves the nucleophilic substitution reaction where the benzimidazole derivative is reacted with 4-(diethylamino)benzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the benzyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, altering their function. It may also interact with cellular membranes, affecting their integrity and function. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(diethylamino)benzyl]-1-ethyl-1H-benzimidazol-2-amine
- 4-Fluoro-N-[4-(diethylamino)benzylidene]aniline
- (E)-4-bromo-N-(4-(diethylamino)-2-hydroxybenzylidene)benzenaminium acetate
Uniqueness
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE stands out due to its unique combination of the benzimidazole core with a diethylamino group and a propyl chain. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H28N4 |
---|---|
Molecular Weight |
336.5g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-1-propylbenzimidazol-2-amine |
InChI |
InChI=1S/C21H28N4/c1-4-15-25-20-10-8-7-9-19(20)23-21(25)22-16-17-11-13-18(14-12-17)24(5-2)6-3/h7-14H,4-6,15-16H2,1-3H3,(H,22,23) |
InChI Key |
YYKXVVPZXUIMIJ-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)N(CC)CC |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)N(CC)CC |
Origin of Product |
United States |
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